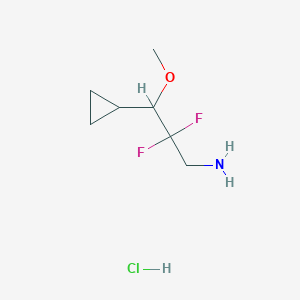
3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves chemoenzymatic routes, as seen in the preparation of (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate for the synthesis of a corticotropin-releasing factor-1 (CRF-1) receptor antagonist . The process includes resolution of the racemic amine, oxidation, and reductive amination using enzymes such as leucine dehydrogenase from Thermoactinomyces intermedius, with cofactor recycling by formate dehydrogenase from Pichia pastoris . This approach highlights the potential for enzymatic methods in the synthesis of complex amines, which could be applicable to the synthesis of 3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine;hydrochloride.
Molecular Structure Analysis
The molecular structure of amines plays a significant role in their reactivity. The presence of substituents can influence the electron distribution and thus the reaction kinetics. For instance, the study of reactions with 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates shows that electron-withdrawing effects from substituents affect the rate of aminolysis . This suggests that the difluoro groups in this compound would also impact its reactivity.
Chemical Reactions Analysis
The reactions of thionocarbonates with secondary alicyclic amines provide insights into the kinetics and mechanisms that could be relevant to the compound . The formation of a zwitterionic tetrahedral intermediate and its subsequent deprotonation by an amine is a key step in the reaction mechanism . This information could be extrapolated to predict the behavior of this compound in similar reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly reported, the studies of related compounds suggest that factors such as steric hindrance from the cyclopropyl group and the electron-withdrawing effects of the difluoro and methoxy groups would influence its solubility, boiling point, and stability . The chemoenzymatic synthesis route also indicates that the compound could be chiral, and its enantiomers might exhibit different physical and chemical properties .
Scientific Research Applications
Synthesis and Characterization of Compartmental Schiff Bases
Macrocyclic and Macroacyclic Compartmental Schiff Bases Synthesis, Characterization, X-ray Structure and Interaction with Metal Ions
explores the synthesis of acyclic and cyclic Schiff bases through reactions in methanol of various aldehydes and amines. These compounds show promise in coordinating with metal ions, which could be relevant for catalysis, material science, and bioinorganic chemistry applications (Aguiari et al., 1992).
Hydroamination and Ring-Opening Reactions
A Mild Procedure for the Lewis Acid-Catalyzed Ring-Opening of Activated Cyclopropanes with Amine Nucleophiles details a method for ring-opening reactions of cyclopropanes using amine nucleophiles, which could offer pathways for synthesizing complex amines or intermediates for pharmaceuticals. This study might hint at methods for manipulating the 3-Cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine structure (Lifchits & Charette, 2008).
Photophysical Studies and Photostability
Synthesis, Photophysical Characterisation, and Photostability Studies of NIR Probes discusses the synthesis of benzo[a]phenoxazinium chlorides with various substituents, including amines. This research provides insights into the photostability and photophysical properties of these compounds, which could be useful for designing optical materials or probes with specific properties (Raju et al., 2016).
Enzymatic Synthesis
Preparation of (S)-1-Cyclopropyl-2-methoxyethanamine by a Chemoenzymatic Route Using Leucine Dehydrogenase outlines an efficient chemo-enzymatic route to synthesize a cyclopropyl-containing amine, highlighting the potential for enzymatic methods in the synthesis or modification of complex organic compounds, including those with cyclopropyl and amine functionalities (Parker et al., 2012).
properties
IUPAC Name |
3-cyclopropyl-2,2-difluoro-3-methoxypropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-11-6(5-2-3-5)7(8,9)4-10;/h5-6H,2-4,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMUIAHFZVUTNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CC1)C(CN)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3,5-bis(trifluoromethyl)phenyl]-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2546133.png)
![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2546134.png)
![N-(2-ethoxyphenyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2546135.png)
![N-(2-oxo-2-((pyrazolo[1,5-a]pyridin-3-ylmethyl)amino)ethyl)benzamide](/img/structure/B2546136.png)
![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2546137.png)
![1-Benzhydryl-3-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)urea](/img/structure/B2546138.png)

![N-(3-nitrophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2546140.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-propylindol-3-yl)sulfonylacetamide](/img/structure/B2546142.png)

![5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole](/img/structure/B2546147.png)


